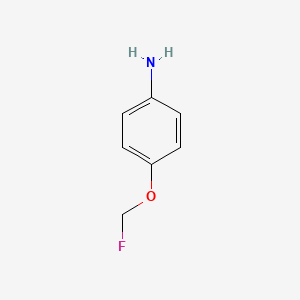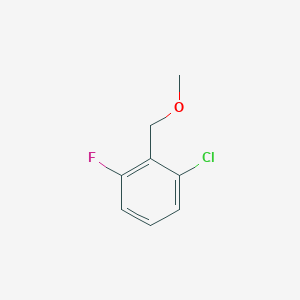
1-(4-Formyl-piperazinyl) tert-butyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Formyl-piperazinyl) tert-butyl ketone, also known as 1-F4T-B, is an organo-ketone compound that has been studied for its potential applications in various scientific fields, such as drug design, biochemistry, and pharmacology. It is a highly hydrophobic molecule, making it a promising candidate for drug delivery, as it can be easily incorporated into liposomes and other drug delivery systems. In addition, 1-F4T-B has been shown to have some interesting properties, such as its ability to act as a ligand for certain receptors and its ability to modulate certain biochemical pathways. In
Applications De Recherche Scientifique
1-(4-Formyl-piperazinyl) tert-butyl ketone has been studied for its potential applications in various scientific fields, such as drug design, biochemistry, and pharmacology. In drug design, 1-(4-Formyl-piperazinyl) tert-butyl ketone can be used to modulate the activity of certain receptors, such as G-protein coupled receptors, which are involved in many physiological processes. In biochemistry, 1-(4-Formyl-piperazinyl) tert-butyl ketone can be used to modulate the activity of certain enzymes, such as kinases, which are involved in many biochemical pathways. In pharmacology, 1-(4-Formyl-piperazinyl) tert-butyl ketone can be used to modulate the activity of certain drugs, such as anticonvulsants, which are used to treat certain neurological conditions.
Mécanisme D'action
1-(4-Formyl-piperazinyl) tert-butyl ketone has been shown to act as a ligand for certain receptors, such as G-protein coupled receptors. It binds to these receptors and modulates their activity, which can lead to changes in biochemical pathways and physiological processes. In addition, 1-(4-Formyl-piperazinyl) tert-butyl ketone has been shown to modulate the activity of certain enzymes, such as kinases, which are involved in many biochemical pathways.
Biochemical and Physiological Effects
1-(4-Formyl-piperazinyl) tert-butyl ketone has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of certain receptors and enzymes, leading to changes in biochemical pathways and physiological processes. For example, 1-(4-Formyl-piperazinyl) tert-butyl ketone has been shown to modulate the activity of certain anticonvulsants, leading to changes in the levels of certain neurotransmitters, such as GABA and glutamate, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Formyl-piperazinyl) tert-butyl ketone has several advantages for use in lab experiments. First, it is a highly hydrophobic molecule, making it a promising candidate for drug delivery, as it can be easily incorporated into liposomes and other drug delivery systems. Second, it is a relatively inexpensive compound, making it a cost-effective option for lab experiments. Finally, it is a relatively stable compound, making it suitable for use in long-term experiments.
On the other hand, 1-(4-Formyl-piperazinyl) tert-butyl ketone has several limitations for use in lab experiments. First, it is a relatively new compound, and as such, its effects and applications are not yet fully understood. Second, it is a highly hydrophobic molecule, which can make it difficult to work with in certain experiments. Third, it has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
1-(4-Formyl-piperazinyl) tert-butyl ketone has a variety of potential future applications and directions for research. First, it could be used to develop new drugs or drug delivery systems, as it has been shown to modulate the activity of certain receptors and enzymes. Second, it could be used to develop new treatments for neurological conditions, such as epilepsy, as it has been shown to modulate the activity of certain anticonvulsants. Third, it could be used to develop new treatments for cancer, as it has been shown to modulate the activity of certain enzymes involved in the growth and proliferation of cancer cells. Fourth, it could be used to develop new treatments for metabolic disorders, as it has been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. Finally, it could be used to develop new methods for drug delivery, as it is a highly hydrophobic molecule and can be easily incorporated into liposomes and other drug delivery systems.
Méthodes De Synthèse
1-(4-Formyl-piperazinyl) tert-butyl ketone can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl bromide with 4-formyl-piperazine in the presence of a base, such as sodium hydroxide. This reaction yields 1-(4-Formyl-piperazinyl) tert-butyl ketone as the major product. Alternatively, 1-(4-Formyl-piperazinyl) tert-butyl ketone can be synthesized from the reaction of 4-formyl-piperazine with tert-butyl chloride in the presence of a base, such as potassium hydroxide. This reaction yields 1-(4-Formyl-piperazinyl) tert-butyl ketone as the major product.
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)9(14)12-6-4-11(8-13)5-7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSWUNAOBXGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Formyl-piperazinyl) tert-butyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

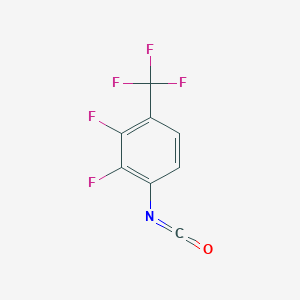
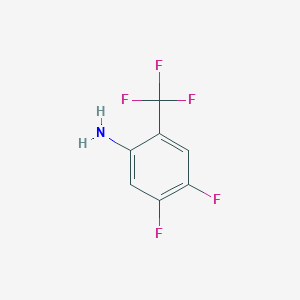
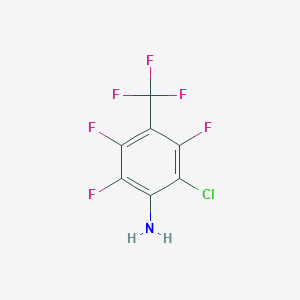


![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)

